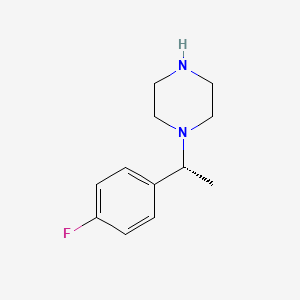

(R)-1-(1-(4-Fluorophenyl)ethyl)piperazine

Description

BenchChem offers high-quality (R)-1-(1-(4-Fluorophenyl)ethyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-1-(1-(4-Fluorophenyl)ethyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[(1R)-1-(4-fluorophenyl)ethyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2/c1-10(15-8-6-14-7-9-15)11-2-4-12(13)5-3-11/h2-5,10,14H,6-9H2,1H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEOPJIYWTHRKKU-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)F)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)F)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60587802 | |

| Record name | 1-[(1R)-1-(4-Fluorophenyl)ethyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862270-48-2 | |

| Record name | 1-[(1R)-1-(4-Fluorophenyl)ethyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Biological Versatility of Fluorophenyl Piperazine Derivatives: A Guide to Mechanism, Application, and Evaluation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Its unique physicochemical properties, including a six-membered ring with two opposing nitrogen atoms, provide structural rigidity, hydrogen bond donor/acceptor capabilities, and a large polar surface area, which often translate to favorable aqueous solubility and oral bioavailability.[3] When combined with a fluorophenyl moiety, the resulting derivatives exhibit a remarkable spectrum of biological activities, engaging a wide array of molecular targets.[4] This guide provides an in-depth exploration of the biological activities of fluorophenyl piperazine derivatives, focusing on their applications in central nervous system (CNS) disorders and oncology. We will dissect their mechanisms of action, explore structure-activity relationships (SAR), and provide detailed, field-proven protocols for their synthesis and biological evaluation.

The Fluorophenyl Piperazine Scaffold: A Cornerstone of Modern Drug Discovery

The introduction of a fluorine atom onto the phenyl ring of a piperazine derivative profoundly influences its biological profile. Fluorine's high electronegativity and small size can alter the molecule's pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.[5] These modifications have been instrumental in the development of potent and selective agents.[4][6]

The general structure allows for substitution at the ortho-, meta-, or para- position of the phenyl ring and further derivatization at the second nitrogen (N4) of the piperazine core, creating a vast chemical space for optimization.

Caption: General structure of a 1-(fluorophenyl)piperazine derivative.

Central Nervous System (CNS) Activity: Modulating Neurotransmission

Fluorophenyl piperazine derivatives are most renowned for their profound effects on the CNS, primarily through the modulation of monoaminergic pathways.[1] Many piperazine-containing drugs exhibit activity at dopamine and serotonin receptors, making them crucial tools for treating psychiatric disorders.[1][7]

Mechanism of Action: A Multi-Target Approach

The therapeutic efficacy of these compounds in conditions like schizophrenia, depression, and anxiety stems from their complex pharmacology, often involving simultaneous interaction with multiple receptor subtypes.[1][8]

-

Antipsychotic Activity: Atypical antipsychotics like Cariprazine act as D2/D3 receptor partial agonists with a preference for the D3 subtype.[8] Others, like BMS 181100, show low affinity for D2 receptors but are potent ligands for sigma binding sites, suggesting an indirect modulation of dopaminergic activity.[9] This multi-receptor profile is thought to contribute to efficacy against both positive and negative symptoms of schizophrenia with a lower risk of extrapyramidal side effects.[9]

-

Antidepressant and Anxiolytic Activity: Compounds like Vortioxetine are classic examples of multi-modal agents.[1][8] They act as serotonin (5-HT) transporter (SERT) inhibitors while also functioning as 5-HT1A receptor agonists and 5-HT3/5-HT7 receptor antagonists.[8] This combination is believed to produce a more rapid and robust antidepressant effect than SERT inhibition alone.[8] The anxiolytic properties of drugs like Buspirone are also linked to their activity as 5-HT1A receptor agonists.[1] Some derivatives show antidepressant-like effects by increasing levels of brain-derived neurotrophic factor (BDNF) alongside modulating monoaminergic pathways.[10]

Caption: Modulation of Synaptic Receptors by Fluorophenyl Piperazine Derivatives.

Key CNS-Active Drugs and Candidates

The fluorophenyl piperazine scaffold is present in several FDA-approved drugs, highlighting its clinical significance.

| Drug Name | Primary Target(s) | Therapeutic Use |

| Cariprazine | D2/D3 partial agonist | Antipsychotic[8] |

| Vortioxetine | SERT inhibitor, 5-HT receptor modulator | Antidepressant[1][8] |

| Flibanserin | 5-HT1A agonist, 5-HT2A antagonist | Female Hypoactive Sexual Desire Disorder[8] |

| BMS 181100 | Sigma site ligand | Potential Atypical Antipsychotic[9] |

Experimental Protocol: Radioligand Receptor Binding Assay

This protocol provides a self-validating system to determine the affinity of a novel fluorophenyl piperazine derivative for a specific CNS receptor, such as the serotonin 5-HT1A receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound at the human 5-HT1A receptor.

Causality: This assay quantifies the direct interaction between the test compound and the receptor. By competing with a known high-affinity radioligand, we can accurately measure the compound's binding affinity. The choice of cell line (e.g., HEK293) stably expressing only the target receptor ensures specificity and eliminates confounding interactions with other receptors.

Methodology:

-

Membrane Preparation:

-

Culture HEK293 cells stably expressing the human 5-HT1A receptor.

-

Harvest cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 min at 4°C to remove nuclei and debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 30 min at 4°C to pellet the cell membranes.

-

Resuspend the membrane pellet in fresh Tris-HCl buffer and determine protein concentration using a Bradford or BCA assay. Store aliquots at -80°C.

-

-

Binding Assay:

-

Prepare serial dilutions of the test fluorophenyl piperazine derivative (e.g., from 100 µM to 0.1 nM) in assay buffer (50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).

-

In a 96-well plate, add 50 µL of assay buffer, 50 µL of the radioligand (e.g., [3H]8-OH-DPAT, a 5-HT1A agonist) at a final concentration near its Kd value (e.g., 0.5 nM).

-

Add 50 µL of the test compound dilutions.

-

For "total binding" wells, add 50 µL of assay buffer instead of the test compound.

-

For "non-specific binding" wells, add 50 µL of a high concentration of a known non-radiolabeled ligand (e.g., 10 µM serotonin) to saturate the receptors.

-

Initiate the binding reaction by adding 50 µL of the prepared cell membrane suspension (e.g., 10-20 µg protein per well).

-

-

Incubation and Filtration:

-

Incubate the plate at room temperature (or 37°C) for 60 minutes to allow the binding to reach equilibrium.

-

Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

-

Data Acquisition and Analysis:

-

Dry the filter mat and place each filter disc into a scintillation vial.

-

Add 4-5 mL of scintillation cocktail to each vial.

-

Quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (sigmoidal dose-response curve).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Anticancer Activity: A New Frontier

While CNS applications are well-established, the potential of fluorophenyl piperazine derivatives as anticancer agents is a rapidly emerging field.[11] Their structural versatility allows for interaction with various molecular targets implicated in cancer pathogenesis.[4][6]

Mechanisms of Action in Oncology

The anticancer effects of these derivatives are diverse and target key cellular processes.

-

Enzyme Inhibition: Many derivatives function as enzyme inhibitors.[6] For instance, Infigratinib is a potent inhibitor of the fibroblast growth factor receptor (FGFR) kinase, approved for treating cholangiocarcinoma with abnormal FGFR activity.[8] Others have been investigated as inhibitors of kinases involved in cell proliferation and survival pathways.[6]

-

Induction of Apoptosis: Some compounds exert their cytotoxic effects by inducing programmed cell death. Quinoxalinyl–piperazine derivatives have been shown to inhibit the anti-apoptotic Bcl-2 protein and act as G2/M-specific cell cycle inhibitors.[11]

-

Targeting Tumor Microenvironment: Radiolabeled piperazine-based FAP (Fibroblast Activation Protein) inhibitors are being developed as PET imaging probes to target cancer-associated fibroblasts within the tumor microenvironment.[12]

Caption: A logical workflow for screening fluorophenyl piperazine derivatives for anticancer activity.

Cytotoxicity Data

The antiproliferative activity of these compounds is typically evaluated against a panel of human cancer cell lines.

| Compound Class | Cancer Cell Line | Activity (IC50 or % Growth) | Reference |

| Vindoline-Piperazine Conjugate (23) | Breast (MDA-MB-468) | GI50 = 1.00 µM | [13] |

| Vindoline-Piperazine Conjugate (25) | Non-Small Cell Lung (HOP-92) | GI50 = 1.35 µM | [13] |

| Quinoxalinyl-Piperazine Derivative | Breast, Skin, Pancreas, Cervix | Dose-dependent inhibition | [11] |

| Purine Nucleobase Analog (22) | Hepatocellular Carcinoma | Potent anticancer activity | [14] |

Experimental Protocol: MTT Cell Viability Assay

This protocol provides a robust method for determining the cytotoxic effects of a compound on cancer cells in vitro.[15]

Objective: To determine the IC50 (half-maximal inhibitory concentration) of a test compound on a specific cancer cell line (e.g., MCF-7 breast cancer cells).

Causality: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cell viability and, by extension, cytotoxicity.

Methodology:

-

Cell Seeding:

-

Harvest logarithmically growing MCF-7 cells using trypsin.

-

Perform a cell count using a hemocytometer or automated cell counter.

-

Dilute the cell suspension in complete culture medium (e.g., DMEM with 10% FBS) to a density of 5,000-10,000 cells per 100 µL.

-

Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cells to attach.

-

-

Compound Treatment:

-

Prepare a 2X concentrated stock of serial dilutions of the test compound in culture medium.

-

Carefully remove the old medium from the wells.

-

Add 100 µL of the corresponding compound dilutions to the wells. Include "vehicle control" wells (containing the same concentration of solvent, e.g., DMSO, as the compound wells) and "blank" wells (containing medium only).

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

-

Add 20 µL of the MTT stock solution to each well (including controls).

-

Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.

-

-

Formazan Solubilization and Measurement:

-

After incubation, carefully remove the medium from the wells without disturbing the formazan crystals.

-

Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Gently pipette up and down or place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each compound concentration using the formula: % Viability = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) * 100.

-

Plot the percentage of viability against the log concentration of the test compound.

-

Determine the IC50 value using non-linear regression analysis (log(inhibitor) vs. normalized response).

-

Concluding Remarks and Future Directions

The fluorophenyl piperazine scaffold is a testament to the power of privileged structures in drug discovery. Its derivatives have yielded critical therapies for debilitating CNS disorders and show immense promise in the challenging field of oncology. The versatility of this core structure, allowing for fine-tuning of electronic and steric properties, ensures its continued relevance.[3]

Future research will likely focus on developing derivatives with even greater target selectivity to minimize off-target effects, exploring novel therapeutic areas, and designing multi-target agents for complex diseases. The combination of rational design, high-throughput screening, and a deep understanding of the underlying biology will undoubtedly lead to the discovery of new and improved fluorophenyl piperazine-based therapeutics.

References

-

A Mini Review on Piperizine Derivatives and their Biological Activity. (2021). Journal of Emerging Technologies and Innovative Research. [Link]

-

Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). Cureus. [Link]

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). NATURALISTA CAMPANO. [Link]

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. [Link]

-

New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. (2019). Neurobiology of Disease. [Link]

-

1-(4-Fluorophenyl)piperazine. PubChem. [Link]

-

Potential antidepressant-like effect of piperazine derivative LQFM212 in mice: Role of monoaminergic pathway and brain-derived neurotrophic factor. (2021). Behavioural Brain Research. [Link]

-

Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. (2021). Molecules. [Link]

-

para-Fluorophenylpiperazine. Wikipedia. [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Molecules. [Link]

-

[Effects of a (fluorophenyl) piperazine derivative (substance IIIv) on cardiovascular function]. (2000). Ceska a Slovenska farmacie. [Link]

-

Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2024). International Journal of Molecular Sciences. [Link]

-

Comparison of three different in vitro models for the evaluation of the hepatotoxicity of piperazine designer drugs. (2013). ResearchGate. [Link]

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2019). Fundamental & Clinical Pharmacology. [Link]

-

Chemical structures of piperazine-based drugs commonly encountered in 'party pill' preparations. TFMPP, trifluoromethylphenylpiperazine. (2020). ResearchGate. [Link]

-

Metabolic interactions with piperazine-based 'party pill' drugs. (2012). ResearchGate. [Link]

-

Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. (2016). Journal of Medicinal Chemistry. [Link]

-

Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2024). International Journal of Molecular Sciences. [Link]

-

SAR studies of piperazine derivatives as antidepressant compounds. (2021). ResearchGate. [Link]

-

Synthesis and biological characterization of alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol and analogues as potential atypical antipsychotic agents. (1992). Journal of Medicinal Chemistry. [Link]

-

DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (2015). Revue Roumaine de Chimie. [Link]

-

Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). ResearchGate. [Link]

-

Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2024). PubMed. [Link]

-

Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters. (2022). PolyU Institutional Research Archive. [Link]

-

Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2017). Inventi Rapid: Med Chem. [Link]

-

Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships. (2021). Archiv der Pharmazie. [Link]

-

Synthesis and spectral properties of new piperazine derivatives and a structural study. (2018). ResearchGate. [Link]

-

Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. (2024). RSC Advances. [Link]

-

Piperazine containing derivatives as anticancer agents. (2024). ResearchGate. [Link]

-

Synthesis of piperazine-based fluorinated fibroblast activation protein inhibitors for the development of a novel 18F-labeled PET imaging probe. (2023). Bioorganic & Medicinal Chemistry. [Link]

-

The piperazine analogue para-fluorophenylpiperazine alters timing of the physiological effects of the Synthetic Cannabinoid Receptor Agonist AMB-FUBINACA, without changing its discriminative stimulus, signalling effects, or metabolism. (2023). bioRxiv. [Link]

-

Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. (2022). RSC Advances. [Link]

-

Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). Current Organic Chemistry. [Link]

-

List of Phenylpiperazine antidepressants. (2023). Drugs.com. [Link]

-

Piperazine derivatives for therapeutic use: a patent review (2010-present). (2016). Expert Opinion on Therapeutic Patents. [Link]

Sources

- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperazine derivatives for therapeutic use: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. museonaturalistico.it [museonaturalistico.it]

- 5. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ijrrjournal.com [ijrrjournal.com]

- 8. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological characterization of alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol and analogues as potential atypical antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Potential antidepressant-like effect of piperazine derivative LQFM212 in mice: Role of monoaminergic pathway and brain-derived neurotrophic factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis of piperazine-based fluorinated fibroblast activation protein inhibitors for the development of a novel 18F-labeled PET imaging probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Introduction: The Ubiquitous and Indispensable Piperazine Scaffold

An In-Depth Technical Guide to the Role of the Piperazine Scaffold in Medicinal Chemistry

In the landscape of modern medicinal chemistry, few heterocyclic structures have demonstrated the versatility and broad utility of the piperazine ring. This six-membered heterocycle, with its two nitrogen atoms at the 1 and 4 positions, is widely recognized as a "privileged scaffold".[1] Its prevalence in a vast number of FDA-approved drugs is a testament to its remarkable ability to impart favorable physicochemical and pharmacokinetic properties to a molecule, as well as to serve as a versatile synthetic handle for the construction of diverse molecular architectures.[2][3] Many notable drugs, such as the anticancer agent imatinib (Gleevec), the antipsychotic aripiprazole, and the antibiotic ciprofloxacin, feature this core structure.[4]

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth technical exploration of the piperazine scaffold. As a Senior Application Scientist, my aim is to move beyond a mere recitation of facts and to provide a narrative grounded in the principles of medicinal chemistry, explaining the causality behind its widespread use and providing actionable insights for its application in drug discovery and development. We will delve into its fundamental properties, synthetic methodologies, its role in modulating drug-like properties, and its application in various therapeutic areas, supported by detailed protocols and mechanistic diagrams.

Chapter 1: Fundamental Physicochemical and Structural Properties of the Piperazine Scaffold

The utility of the piperazine scaffold is deeply rooted in its unique structural and physicochemical characteristics. The six-membered ring typically adopts a chair conformation, which provides a three-dimensional structure that can be strategically utilized for optimal interactions with biological targets.[4] The two nitrogen atoms are the key to its functionality, influencing its basicity, solubility, and synthetic accessibility.

One of the most critical properties of piperazine is its basicity. As a diprotic base, it possesses two pKa values, which are crucial for its behavior in physiological environments and for the formation of various salts.[4] This dual-nitrogen architecture allows for fine-tuning of a molecule's protonation state and charge distribution, which in turn affects its absorption, membrane permeability, and overall pharmacokinetic profile.[1] The ability to form salts with different counter-ions is a powerful tool for optimizing a drug's solubility, stability, and bioavailability.[4]

| Property | Value | Source(s) |

| pKa1 | 5.35 | [4][5] |

| pKa2 | 9.73 | [4][5] |

| Melting Point (anhydrous) | 106 - 108 °C | [5] |

| Solubility in water | Freely soluble | [4] |

| Octanol/Water Partition Coefficient (logP) | -0.821 | [6] |

| Critical Pressure (Pc) | 5800 ± 200.00 kPa | [7] |

| Critical Temperature (Tc) | 661.00 ± 2.00 K | [6] |

Table 1: Key Physicochemical Properties of Piperazine.

Chapter 2: The Piperazine Moiety as a Master Modulator of Pharmacokinetic Properties

The incorporation of a piperazine ring into a drug candidate is often a deliberate strategy to enhance its pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) profile.[2] The two nitrogen atoms can serve as hydrogen bond donors and acceptors, which can increase water solubility and improve interactions with biological receptors.[8] This often translates to improved oral bioavailability.[2]

The metabolic fate of piperazine-containing drugs is also a key consideration. The piperazine ring can be a site of metabolism, primarily through N-demethylation when one of the nitrogens is substituted with a methyl group.[9] Understanding these metabolic pathways is crucial for designing compounds with appropriate half-lives and minimizing the formation of active or toxic metabolites. The versatility of the piperazine scaffold allows medicinal chemists to strategically place substituents to either block or promote metabolism at specific sites, thereby fine-tuning the drug's pharmacokinetic properties.[3]

| Drug | Therapeutic Class | Key Pharmacokinetic Parameters | Source(s) |

| Imatinib | Anticancer | Bioavailability: 98%; Protein binding: ~95%; Metabolism: Primarily via CYP3A4 to an active N-desmethyl derivative. | [9] |

| Aripiprazole | Antipsychotic | Bioavailability: 87% (oral); Metabolism: Extensive, primarily by CYP3A4 and CYP2D6. | [2] |

| Vortioxetine | Antidepressant | Bioavailability: 75%; Metabolism: Extensively metabolized, primarily by CYP2D6. | [2] |

| Ciprofloxacin | Antibiotic | Bioavailability: ~70% (oral); Metabolism: Partially metabolized to four metabolites with less activity. | [4] |

Table 2: Pharmacokinetic Data of Selected Piperazine-Containing Drugs.

Chapter 3: Synthetic Strategies for Crafting Piperazine Derivatives

The synthetic accessibility of the piperazine scaffold is a major reason for its widespread use.[2] The two nitrogen atoms provide convenient handles for introducing a wide variety of substituents, allowing for extensive exploration of the chemical space around the core structure.[1] Modern synthetic methods have further expanded the possibilities, enabling not only N-functionalization but also the more challenging C-H functionalization.

N-Functionalization: The Power of Cross-Coupling

The synthesis of N-arylpiperazines is a common and crucial transformation in the development of many CNS-active drugs.[10] While traditional methods involving nucleophilic substitution are still used, modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become the gold standard due to their broad substrate scope and milder reaction conditions.[1]

This protocol provides a general procedure for the palladium-catalyzed N-arylation of piperazine.

Materials:

-

Aryl halide (e.g., aryl bromide or chloride) (1.0 eq)

-

Piperazine (1.2 eq)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Ligand (e.g., Xantphos, 2-4 mol%)

-

Base (e.g., NaOtBu or Cs₂CO₃, 1.5 eq)

-

Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

-

To a dry Schlenk tube or reaction vial, add the aryl halide (1.0 mmol), palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol), and ligand (e.g., Xantphos, 0.02 mmol).

-

Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times.[10]

-

Add the piperazine (1.2 mmol) and the base (1.5 mmol).[10]

-

Add the anhydrous, deoxygenated solvent (5 mL) via syringe.[10]

-

Heat the reaction mixture at 80-110°C until the starting material is consumed, as monitored by TLC or LC-MS.[10]

-

Cool the reaction to room temperature and dilute with a suitable solvent like ethyl acetate.[10]

-

Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.[10]

-

Wash the filtrate with water and brine.[10]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[10]

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylpiperazine.[10]

C-H Functionalization: A New Frontier for Diversity

While N-functionalization is well-established, the direct functionalization of the C-H bonds of the piperazine ring has been a more recent and significant advancement.[8] This allows for the introduction of substituents on the carbon backbone of the scaffold, opening up new avenues for structural diversity and the fine-tuning of drug-target interactions.[8] Photoredox catalysis has emerged as a powerful tool for achieving this transformation under mild conditions.[8][11]

This protocol outlines a general procedure for the direct C-H arylation of an N-substituted piperazine using a photoredox catalyst.

Materials:

-

N-substituted piperazine (e.g., N-Boc-piperazine) (1.0 eq)

-

Aryl cyanide (e.g., 1,4-dicyanobenzene) (1.5 eq)

-

Photoredox catalyst (e.g., Ir(ppy)₃, 1-2 mol%)

-

Base (e.g., NaOAc, 2.0 eq)

-

Anhydrous, deoxygenated solvent (e.g., DMSO or DMF)

-

Visible light source (e.g., blue LED lamp)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and purification supplies

Procedure:

-

In a reaction vial, combine the N-substituted piperazine (0.5 mmol), aryl cyanide (0.75 mmol), photoredox catalyst (0.005 mmol), and base (1.0 mmol).

-

Add the anhydrous, deoxygenated solvent (5 mL).

-

Seal the vial and place it in front of a visible light source (e.g., blue LED) with stirring.

-

Irradiate the reaction mixture at room temperature for 12-24 hours, or until completion as monitored by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the C-arylated piperazine.

Chapter 4: The Piperazine Scaffold in Action: Therapeutic Applications and Mechanistic Insights

The true measure of the piperazine scaffold's importance lies in its successful application across a wide range of therapeutic areas.[4][8] Its ability to interact with diverse biological targets, often with high affinity and selectivity, has made it a cornerstone of modern drug design.

Central Nervous System (CNS) Disorders: A Privileged Scaffold for a Privileged Target

The piperazine moiety is particularly prevalent in drugs targeting the CNS.[4][12] Many antipsychotic, antidepressant, and anxiolytic drugs contain a piperazine ring, which often plays a crucial role in their interaction with key neurotransmitter receptors, such as dopamine and serotonin receptors.[4][12]

Mechanism of Action of Piperazine-Containing Antipsychotics on Dopamine D2 Receptors:

Many antipsychotic drugs, particularly the "atypical" or second-generation antipsychotics, act as antagonists or partial agonists at the dopamine D2 receptor.[13] The overactivity of the mesolimbic dopamine pathway is thought to be a key contributor to the positive symptoms of schizophrenia. By blocking D2 receptors in this pathway, these drugs can alleviate these symptoms. The piperazine moiety in these drugs often serves as a key pharmacophoric element, positioning other parts of the molecule for optimal interaction with the receptor binding pocket.[14] The nitrogen atoms of the piperazine can form crucial hydrogen bonds or ionic interactions with amino acid residues in the receptor.[4]

Structure-Activity Relationship (SAR) of Piperazine-based Antipsychotics:

The affinity of piperazine derivatives for dopamine and serotonin receptors can be significantly modulated by the nature of the substituents on the piperazine ring and the aryl group attached to it. The following table provides a conceptual overview of SAR for a hypothetical series of arylpiperazine D2 receptor antagonists.

| R1 (Aryl Group) | R2 (on Piperazine) | D2 Receptor Affinity (Ki, nM) | Serotonin 5-HT2A Affinity (Ki, nM) |

| Phenyl | H | 150 | 250 |

| 2-Methoxyphenyl | H | 50 | 80 |

| 4-Chlorophenyl | H | 25 | 40 |

| Phenyl | Methyl | 120 | 200 |

| 2-Methoxyphenyl | Ethyl | 60 | 95 |

Table 3: Conceptual Structure-Activity Relationship (SAR) for Arylpiperazine D2/5-HT2A Ligands. Data is illustrative.

Oncology: The Pivotal Role of Piperazine in Imatinib (Gleevec)

Imatinib (Gleevec) revolutionized the treatment of chronic myeloid leukemia (CML) by specifically targeting the Bcr-Abl tyrosine kinase, an abnormal enzyme that drives the proliferation of cancer cells.[15][16] The piperazine moiety in imatinib is not merely a passive linker; it plays a critical role in the drug's mechanism of action.[15] The N-methylpiperazine group provides a basic center that can be protonated, enhancing the drug's solubility and bioavailability.[9] More importantly, it forms key hydrogen bonds with the kinase domain, contributing significantly to the drug's high affinity and selectivity for its target.[17]

Conclusion: The Enduring Legacy and Future of the Piperazine Scaffold

The piperazine scaffold has earned its esteemed status in medicinal chemistry through decades of successful application in drug discovery. Its unique combination of structural rigidity and flexibility, tunable physicochemical properties, and synthetic tractability makes it an invaluable tool for medicinal chemists. From modulating the complex neuropharmacology of the CNS to providing the anchor for life-saving cancer therapies, the piperazine ring has consistently proven its worth.

As our understanding of disease biology deepens and new therapeutic targets emerge, the demand for novel, highly specific, and effective small molecules will only increase. The continued development of innovative synthetic methodologies, such as C-H functionalization, will ensure that the piperazine scaffold remains at the forefront of these efforts, enabling the creation of the next generation of medicines. The enduring legacy of piperazine is a powerful reminder that sometimes, the simplest of structures can have the most profound impact on human health.

References

-

Wikipedia. Piperazine. [Link]

-

RSC Publishing. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions. [Link]

-

MDPI. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link]

-

PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

-

PubMed. The piperazine scaffold for novel drug discovery efforts: the evidence to date. [Link]

-

PubMed. Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2. [Link]

-

The structure of the leukemia drug imatinib bound to human quinone reductase 2 (NQO2). [Link]

-

ResearchGate. Structure-activity relationship of piperazine-linked aminopyridine 6. [Link]

-

PubMed. Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions. [Link]

-

PubMed Central. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. [Link]

-

MDPI. Synthesis of Piperazines by C-H Functionalization. [Link]

-

NIH. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. [Link]

-

ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]

-

Dr.Oracle. What is the mechanism of action of Imatinib (Gleevec)?. [Link]

-

Journal of Chemical and Pharmaceutical Research. Studies of Antipsychotic drugs as potential schizophrenia agents. [Link]

-

The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. [Link]

-

PubMed. Quantitative structure activity relationship (QSAR) of piperine analogs for bacterial NorA efflux pump inhibitors. [Link]

-

Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionalization. [Link]

-

ResearchGate. Arylpiperazine Agonists of the Serotonin 5-HT1A Receptor Preferentially Activate cAMP Signaling versus Recruitment of β-Arrestin-2. [Link]

-

International Journal of Research & Review. Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. [Link]

-

Cuestiones de Fisioterapia. Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants:. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. imatinib. [Link]

-

ResearchGate. Thermal degradation of piperazine and its structural analogs. [Link]

-

PubMed. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. [Link]

-

ResearchGate. A General and Convenient Synthesis of N-Aryl Piperazines. [Link]

-

Taylor & Francis. Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. [Link]

-

YouTube. MOA Animation - Gleevec. [Link]

-

Programmable Piperazine Synthesis via Organic Photoredox Catalysis. [Link]

-

PubMed. Piperazine derivatives with central pharmacological activity used as therapeutic tools. [Link]

-

PubMed Central. Molecular mechanisms of antipsychotics – their influence on intracellular signaling pathways, and epigenetic and post-transcription processes. [Link]

-

Quantitative structure activity relationship study of p38α MAP kinase inhibitors. [Link]

-

Cheméo. Piperazine (CAS 110-85-0) - Chemical & Physical Properties. [Link]

-

Psychopharmacology Institute. Mechanism of Action of Antipsychotic Agents. [Link]

-

NIST WebBook. Piperazine. [Link]

-

RxList. Gleevec (Imatinib Mesylate): Side Effects, Uses, Dosage, Interactions, Warnings. [Link]

-

ResearchGate. Signaling pathways of 5-HT1A receptor[11]. [Link]

-

Quantitative structure-activity relationships (QSAR). [Link]

-

ResearchGate. Piperazine Amides with Desirable Solubility, Physicochemical and Drug-like Properties: Synthesis and Evaluation of the Anti-Trypanosoma cruzi Activity. [Link]

-

PubMed Central. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain. [Link]

-

YouTube. 2-Minute Neuroscience: Antipsychotics. [Link]

Sources

- 1. Piperazine synthesis [organic-chemistry.org]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Piperazine (CAS 110-85-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. Piperazine [webbook.nist.gov]

- 8. mdpi.com [mdpi.com]

- 9. imatinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis of Piperazines by C-H Functionalization | Encyclopedia MDPI [encyclopedia.pub]

- 12. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. droracle.ai [droracle.ai]

- 16. Gleevec (Imatinib Mesylate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 17. The structure of the leukemia drug imatinib bound to human quinone reductase 2 (NQO2) - PMC [pmc.ncbi.nlm.nih.gov]

The Modern Drug Hunter's Guide to Fluorophenylpiperazine Compounds: A Technical Deep Dive into Therapeutic Targeting

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The fluorophenylpiperazine (FPP) scaffold represents a cornerstone in modern medicinal chemistry, particularly in the realm of neuroscience. Its remarkable versatility and privileged structure have given rise to a multitude of compounds targeting the complex web of monoaminergic neurotransmission. This in-depth technical guide provides a comprehensive exploration of the primary therapeutic targets of FPP derivatives, with a focus on serotonin and dopamine receptors, as well as monoamine transporters. We will delve into the intricate mechanisms of action, present validated experimental protocols for target engagement and functional characterization, and provide a curated repository of pharmacological data. This document is intended to serve as a practical and authoritative resource for researchers dedicated to the discovery and development of next-generation therapeutics for neurological and psychiatric disorders.

The Fluorophenylpiperazine Moiety: A Privileged Scaffold in CNS Drug Discovery

The phenylpiperazine core is a recurring motif in a vast array of centrally acting drugs. The introduction of a fluorine atom onto the phenyl ring profoundly influences the compound's pharmacokinetic and pharmacodynamic properties. The high electronegativity and small size of fluorine can enhance metabolic stability, improve blood-brain barrier penetration, and modulate receptor binding affinity and selectivity. These attributes have made fluorophenylpiperazine derivatives particularly attractive for targeting G-protein coupled receptors (GPCRs) and transporters within the central nervous system (CNS).

This guide will systematically dissect the key therapeutic targets of this important chemical class, providing both the foundational knowledge and the practical methodologies required to advance research in this competitive field.

The Serotonergic System: A Primary Playground for Fluorophenylpiperazines

The serotonergic system, with its diverse array of receptor subtypes, is a principal target for FPP compounds. These agents can exhibit a range of activities, from full agonism to antagonism, often with varying degrees of selectivity.

5-HT1A Receptors: Modulating Mood and Anxiety

The 5-HT1A receptor, a Gi/o-coupled GPCR, is a well-established target for anxiolytic and antidepressant drugs.[1] Activation of these receptors leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, resulting in neuronal hyperpolarization.[2]

Fluorophenylpiperazine-based 5-HT1A agonists, such as para-fluorophenylpiperazine (pFPP), mimic the action of endogenous serotonin at this receptor, leading to a reduction in neuronal firing.[1] This is particularly relevant for the 5-HT1A autoreceptors located on serotonergic neurons in the raphe nuclei, where their activation suppresses serotonin release.[2]

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the 5-HT1A receptor.

Materials:

-

HEK293 cells stably expressing human 5-HT1A receptors.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

-

Assay buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, 0.1% ascorbic acid, pH 7.4.

-

Radioligand: [3H]-8-OH-DPAT (specific activity ~120-180 Ci/mmol).

-

Non-specific binding control: 10 µM 5-HT.

-

Test fluorophenylpiperazine compounds.

-

Scintillation cocktail.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture HEK293-h5-HT1A cells to confluency.

-

Harvest cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in fresh membrane preparation buffer and repeat the centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay). Store aliquots at -80°C.

-

-

Binding Assay:

-

In a 96-well plate, add in the following order:

-

25 µL of assay buffer or non-specific binding control (10 µM 5-HT).

-

25 µL of various concentrations of the test fluorophenylpiperazine compound.

-

50 µL of [3H]-8-OH-DPAT (final concentration ~0.5 nM).

-

150 µL of the membrane preparation (final protein concentration ~10-20 µ g/well ).

-

-

Incubate at 25°C for 60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters presoaked in 0.5% polyethyleneimine.

-

Wash the filters three times with 3 mL of ice-cold assay buffer.

-

Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and quantify radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

5-HT2A Receptors: A Target for Atypical Antipsychotics and Psychedelics

The 5-HT2A receptor, a Gq/11-coupled GPCR, is implicated in a wide range of physiological and psychological processes, including perception, cognition, and mood. Antagonism at this receptor is a key feature of many atypical antipsychotic drugs, while agonism is associated with the effects of classic psychedelics.

Activation of 5-HT2A receptors leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).

Dopamine Transporter (DAT): Regulating Synaptic Dopamine Levels

The dopamine transporter is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thereby terminating dopaminergic signaling. Inhibition of DAT leads to increased synaptic dopamine levels and is the mechanism of action for stimulants like cocaine and methylphenidate. Some fluorophenylpiperazine derivatives also exhibit affinity for DAT. [3]

This protocol measures the ability of a test compound to inhibit the uptake of radiolabeled dopamine into cells expressing DAT.

Materials:

-

HEK293 cells stably expressing human DAT.

-

Cell culture medium.

-

Uptake buffer: 120 mM NaCl, 5 mM KCl, 2.5 mM CaCl2, 1.2 mM MgSO4, 1 mM ascorbic acid, 20 mM HEPES, 5.5 mM glucose, pH 7.4.

-

Radioligand: [3H]-Dopamine (specific activity ~15-30 Ci/mmol).

-

Non-specific uptake control: 10 µM nomifensine.

-

Test fluorophenylpiperazine compounds.

-

Lysis buffer: 1% SDS.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Cell Plating:

-

Seed HEK293-hDAT cells into 96-well plates.

-

Incubate for 24-48 hours to allow for cell adherence.

-

-

Uptake Assay:

-

Wash the cells once with 200 µL of pre-warmed uptake buffer.

-

Add 100 µL of uptake buffer containing various concentrations of the test compound or non-specific uptake control.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the uptake by adding 50 µL of uptake buffer containing [3H]-Dopamine (final concentration ~10 nM).

-

Incubate at 37°C for 10 minutes.

-

Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 200 µL of ice-cold uptake buffer.

-

-

Quantification:

-

Lyse the cells by adding 100 µL of lysis buffer to each well.

-

Transfer the lysate to scintillation vials, add 4 mL of scintillation cocktail, and quantify radioactivity.

-

-

Data Analysis:

-

Calculate specific uptake by subtracting non-specific uptake from total uptake.

-

Plot the percentage of specific uptake against the logarithm of the test compound concentration.

-

Determine the IC50 value.

-

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of representative fluorophenylpiperazine and related arylpiperazine derivatives at key serotonergic and dopaminergic targets.

Table 1: Binding Affinities (Ki, nM) of Arylpiperazine Derivatives at Serotonin Receptors

| Compound | 5-HT1A | 5-HT2A | Reference |

| 1-(2-Fluorophenyl)piperazine | 67.8 | - | [2] |

| 1-(3-Fluorophenyl)piperazine | - | - | - |

| 1-(4-Fluorophenyl)piperazine (pFPP) | 199 | - | [2] |

| Bromo-phenylpiperazine derivative 4 | 0.78 | - | [4] |

| Chloro-phenylpiperazine derivative 7 | 0.57 | - | [4] |

| Coumarin-piperazine derivative 58 | 1 | 17.5 | [5] |

| Coumarin-piperazine derivative 59 | 1 | 8 | [5] |

Table 2: Binding Affinities (Ki, nM) and Functional Data (IC50, nM) of Fluorophenylpiperazine Derivatives at Dopaminergic Targets

| Compound | D2 Ki | D3 Ki | DAT IC50 | Reference |

| 1-(2-Fluorophenyl)piperazine derivative 6a | >450-fold selective for D3 | 1.4 | - | [2] |

| 1-(2-Fluorophenyl)piperazine derivative 7a | - | - | - | [2] |

| Tefludazine | - | - | ~2 | [3] |

| bis(4'-fluorophenyl)amine analogue 19 | - | - | 8.5 (Ki) | [6] |

Conclusion and Future Directions

Fluorophenylpiperazine compounds remain a fertile ground for the discovery of novel CNS-acting agents. Their ability to potently and selectively modulate key monoaminergic targets provides a powerful platform for developing therapeutics with improved efficacy and reduced side-effect profiles. The experimental protocols and pharmacological data presented in this guide offer a robust framework for researchers to build upon.

Future research in this area will likely focus on:

-

Subtype Selectivity: Fine-tuning the FPP scaffold to achieve greater selectivity for specific serotonin and dopamine receptor subtypes to minimize off-target effects.

-

Functional Selectivity (Biased Agonism): Designing ligands that preferentially activate specific downstream signaling pathways of a given receptor, potentially separating therapeutic effects from adverse reactions.

-

Polypharmacology: Intentionally designing FPP derivatives that interact with multiple targets in a controlled manner to address the complex multifactorial nature of CNS disorders.

By leveraging the knowledge and methodologies outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of the fluorophenylpiperazine scaffold.

References

-

The piperazine analogue para-fluorophenylpiperazine alters timing of the physiological effects of the Synthetic Cannabinoid Receptor Agonist AMB-FUBINACA, without changing its discriminative stimulus, signalling effects, or metabolism - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

Computational Ki values to serotonergic 5-HT 1A and 5-HT 2A and dopaminergic D 2 receptors and compounds 3-18. - ResearchGate. (n.d.). Retrieved from [Link]

-

Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC. (2021). Retrieved from [Link]

-

Neuroleptic activity and dopamine-uptake inhibition in 1-piperazino-3-phenylindans - PubMed. (1985). Retrieved from [Link]

-

Tactics for preclinical validation of receptor-binding radiotracers - PMC - PubMed Central. (2015). Retrieved from [Link]

-

Radioligands vs. Fluorescent Ligands: Binding Assays - Celtarys Research. (2025). Retrieved from [Link]

-

New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents - Semantic Scholar. (2023). Retrieved from [Link]

-

Dopamine D2 Receptors and Its Downstream Signaling in Compulsive Eating - MDPI. (n.d.). Retrieved from [Link]

-

Dual probes for the dopamine transporter and sigma1 receptors: novel piperazinyl alkyl-bis(4'-fluorophenyl)amine analogues as potential cocaine-abuse therapeutic agents - PubMed. (2007). Retrieved from [Link]

-

In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex - PubMed. (2002). Retrieved from [Link]

-

EC 50 values of the piperazine designer drugs - ResearchGate. (n.d.). Retrieved from [Link]

-

In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC. (2017). Retrieved from [Link]

-

Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services. (n.d.). Retrieved from [Link]

-

Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Cherry. (2023). Retrieved from [Link]

-

Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - Brieflands. (n.d.). Retrieved from [Link]

-

Dopamine receptor signaling and current and future antipsychotic drugs - PubMed Central. (2016). Retrieved from [Link]

-

Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PubMed. (2009). Retrieved from [Link]

-

Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder - Uniba. (2021). Retrieved from [Link]

-

Biased Dopamine D2 Receptors Exhibit Distinct Intracellular Trafficking Properties and ERK Activation in Different Subcellular Domains - Biomolecules & Therapeutics. (n.d.). Retrieved from [Link]

Sources

- 1. The piperazine analogue para-fluorophenylpiperazine alters timing of the physiological effects of the Synthetic Cannabinoid Receptor Agonist AMB-FUBINACA, without changing its discriminative stimulus, signalling effects, or metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuroleptic activity and dopamine-uptake inhibition in 1-piperazino-3-phenylindans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Dual probes for the dopamine transporter and sigma1 receptors: novel piperazinyl alkyl-bis(4'-fluorophenyl)amine analogues as potential cocaine-abuse therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (R)-1-(1-(4-Fluorophenyl)ethyl)piperazine: Synthesis, Properties, and Pharmacological Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (R)-1-(1-(4-fluorophenyl)ethyl)piperazine, a chiral piperazine derivative of significant interest in medicinal chemistry. Drawing from established synthetic principles and the known pharmacological profiles of structurally related compounds, this document will detail a proposed stereoselective synthesis, outline its physicochemical properties, and explore its potential as a modulator of key central nervous system targets.

Introduction: The Significance of Chiral Piperazine Scaffolds

The piperazine moiety is a cornerstone in modern drug discovery, recognized as a privileged scaffold due to its versatile physicochemical properties and its prevalence in a wide array of biologically active molecules.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antipsychotic, antidepressant, anxiolytic, and anticancer effects.[2][3] The introduction of a chiral center, as seen in (R)-1-(1-(4-fluorophenyl)ethyl)piperazine, adds a critical dimension of stereoselectivity to its potential biological interactions, a factor of paramount importance in the development of targeted therapeutics.

The presence of the (R)-1-(4-fluorophenyl)ethyl group suggests a potential for specific interactions with biological targets, particularly within the central nervous system where stereochemistry often dictates receptor affinity and functional activity. This guide aims to provide a detailed technical foundation for researchers interested in the synthesis and evaluation of this and related chiral piperazine derivatives.

Stereoselective Synthesis of (R)-1-(1-(4-Fluorophenyl)ethyl)piperazine

A logical synthetic strategy involves the reaction of commercially available (R)-1-(4-fluorophenyl)ethanamine with a suitably protected piperazine derivative, followed by deprotection. An alternative, more direct approach is the reductive amination of (R)-1-(4-fluorophenyl)ethanamine with a piperazine synthon.

Proposed Synthetic Pathway: Reductive Amination

A robust and scalable method for the synthesis of the target compound is via reductive amination, a cornerstone of C-N bond formation in pharmaceutical chemistry.[4] This method involves the reaction of a chiral amine with a ketone or aldehyde, in this case, a piperazine-derived carbonyl equivalent, in the presence of a reducing agent. A more direct route, however, would involve the reaction of the chiral amine with a bis-electrophilic piperazine precursor. A plausible synthetic scheme is outlined below, drawing inspiration from the synthesis of structurally similar compounds.[2]

Caption: Proposed synthesis of (R)-1-(1-(4-fluorophenyl)ethyl)piperazine.

Detailed Experimental Protocol (Proposed)

This protocol is a well-reasoned proposal based on analogous syntheses and should be optimized for specific laboratory conditions.

Step 1: Synthesis of N-protected (R)-1-(1-(4-fluorophenyl)ethyl)piperazine

-

To a solution of (R)-1-(4-fluorophenyl)ethanamine (1.0 eq) in a suitable organic solvent such as acetonitrile or N,N-dimethylformamide (DMF), add a non-nucleophilic organic base, for example, triethylamine (2.5 eq).

-

To this mixture, add bis(2-chloroethyl)amine hydrochloride (1.1 eq) portion-wise at room temperature.

-

Heat the reaction mixture to reflux (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is anticipated to proceed to completion within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-protected piperazine derivative.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Deprotection to Yield (R)-1-(1-(4-Fluorophenyl)ethyl)piperazine

The choice of deprotection strategy will depend on the protecting group incorporated from the bis(2-chloroethyl)amine precursor. Assuming a common protecting group like a benzyl or tosyl group, the following procedures are suggested:

-

For a Benzyl Protecting Group: Catalytic hydrogenation using palladium on carbon (Pd/C) in a suitable solvent like methanol or ethanol under a hydrogen atmosphere.

-

For a Tosyl Protecting Group: Treatment with a strong acid such as hydrobromic acid in acetic acid, or reductive cleavage using sodium in liquid ammonia.

Following deprotection, a standard aqueous work-up and extraction, followed by purification via column chromatography or crystallization, will yield the final product.

Physicochemical and Spectroscopic Properties

While extensive experimental data for (R)-1-(1-(4-fluorophenyl)ethyl)piperazine is not publicly available, its key physicochemical properties can be predicted and are summarized in the table below.

| Property | Value | Source |

| CAS Number | 862270-48-2 | Santa Cruz Biotechnology, Inc.[5] |

| Molecular Formula | C₁₂H₁₇FN₂ | Santa Cruz Biotechnology, Inc.[5] |

| Molecular Weight | 208.28 g/mol | Santa Cruz Biotechnology, Inc.[5] |

| Appearance (Predicted) | Colorless to pale yellow oil or low melting solid | Inferred from similar compounds |

| Solubility (Predicted) | Soluble in methanol, ethanol, DMSO, and chlorinated solvents | Inferred from similar compounds |

Spectroscopic Characterization (Predicted):

-

¹H NMR: Resonances corresponding to the aromatic protons of the fluorophenyl group, the methine proton of the chiral center, the methyl group protons, and the methylene protons of the piperazine ring are expected.

-

¹³C NMR: Signals for the aromatic carbons, the chiral methine carbon, the methyl carbon, and the piperazine ring carbons would be anticipated.

-

Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ would be expected at m/z 209.15.

Inferred Pharmacological Profile and Potential Applications

The structural motifs within (R)-1-(1-(4-fluorophenyl)ethyl)piperazine strongly suggest its potential as a modulator of central nervous system (CNS) targets, particularly dopamine and serotonin receptors. Arylpiperazine derivatives are well-established ligands for these receptor families.[6][7][8]

Caption: Inferred pharmacological profile and potential applications.

Dopamine Receptor Interactions

Arylpiperazine derivatives frequently exhibit affinity for dopamine D2 and D3 receptors.[9] The interaction with these receptors is a key mechanism for many antipsychotic drugs. The specific stereochemistry and the 4-fluorophenyl substitution of the target molecule could confer selectivity for a particular dopamine receptor subtype, which would be a highly desirable property in drug development to minimize off-target effects.

Serotonin Receptor Interactions

The arylpiperazine scaffold is also a common feature in ligands for various serotonin (5-HT) receptor subtypes, including 5-HT1A and 5-HT2A receptors.[10] Modulation of these receptors is a validated strategy for the treatment of depression and anxiety. The (R)-enantiomer of the title compound may exhibit a unique binding profile at these receptors, potentially leading to novel therapeutic agents.

Potential Therapeutic Indications

Based on the inferred interactions with dopamine and serotonin receptors, (R)-1-(1-(4-fluorophenyl)ethyl)piperazine holds promise for the development of novel therapeutics for a range of neuropsychiatric disorders, including:

-

Schizophrenia and other psychotic disorders: Through modulation of dopamine D2 receptors.

-

Depression and anxiety disorders: Via interaction with serotonin receptors such as 5-HT1A.

-

Other CNS disorders: The versatile pharmacology of arylpiperazines suggests potential applications in other areas, such as neurodegenerative diseases.

Conclusion and Future Directions

(R)-1-(1-(4-fluorophenyl)ethyl)piperazine represents a compelling target for further investigation in the field of medicinal chemistry. This guide has outlined a plausible and robust synthetic strategy and has inferred its likely pharmacological profile based on a wealth of data from structurally related compounds.

To fully elucidate the potential of this molecule, future research should focus on:

-

Execution and Optimization of the Proposed Synthesis: A thorough investigation of the proposed synthetic route to confirm its viability and to optimize reaction conditions for yield and purity is essential.

-

Comprehensive Pharmacological Profiling: In vitro binding and functional assays against a panel of dopamine and serotonin receptors are required to determine the precise pharmacological profile of the (R)-enantiomer and to assess its selectivity.

-

In Vivo Evaluation: Should in vitro studies reveal a promising profile, in vivo studies in relevant animal models of CNS disorders would be the next logical step to assess its therapeutic potential.

The exploration of chiral piperazine derivatives like (R)-1-(1-(4-fluorophenyl)ethyl)piperazine continues to be a fertile ground for the discovery of novel and improved therapeutics for a range of challenging diseases.

References

-

(MDPI) 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Retrieved from [Link]

- (Google Patents) (R) -1-[(4-chlorophenyl) phenylmethyl] piperazine or a salt thereof.

-

(PMC) Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Retrieved from [Link]

-

(PubChem) 1-(4-Fluorophenyl)piperazine. Retrieved from [Link]

-

(JETIR) A Mini Review on Piperizine Derivatives and their Biological Activity. Retrieved from [Link]

-

(ResearchGate) 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone. Retrieved from [Link]

-

(Revue Roumaine de Chimie) DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]

-

(PMC) Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

-

(ResearchGate) Piperazine derivatives with central pharmacological activity used as therapeutic tools. Retrieved from [Link]

- (Google Patents) A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives.

-

(PubMed) Piperazine derivatives with central pharmacological activity used as therapeutic tools. Retrieved from [Link]

-

(NIH) New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Retrieved from [Link]

-

(ResearchGate) Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Retrieved from [Link]

-

(PubMed) Reductive Amination in the Synthesis of Pharmaceuticals. Retrieved from [Link]

-

(ResearchGate) Synthesis and Antimicrobial Activities of Hybrid Heterocyclic Molecules Based on 1-(4-Fluorophenyl)piperazine Skeleton. Retrieved from [Link]

-

(ResearchGate) Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. Retrieved from [Link]

-

(MDPI) Biological Activities of Piperazine Derivatives: A Comprehensive Review. Retrieved from [Link]

-

(PMC) Synthesis and acaricidal activity of phenylpiperazine derivatives. Retrieved from [Link]

-

(ACNP) Serotonin Receptor Subtypes and Ligands. Retrieved from [Link]

-

(PMC) Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Retrieved from [Link]

-

(Reddit) Reductive amination of piperazine. Retrieved from [Link]

-

(PubMed) Interaction of Arylpiperazines With the Dopamine Receptor D2 Binding Site. Retrieved from [Link]

-

(MDPI) Design and Synthesis of 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl. Retrieved from [Link]

-

(PubMed) Exploration of N-arylpiperazine Binding Sites of D2 Dopaminergic Receptor. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. KR100928776B1 - (R) -1-[(4-chlorophenyl) phenylmethyl] piperazine or a salt thereof - Google Patents [patents.google.com]

- 3. Synthesis and Antitumor Activity of Novel Arylpiperazine Derivatives Containing the Saccharin Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. acnp.org [acnp.org]

- 7. Interaction of arylpiperazines with the dopamine receptor D2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Exploration of N-arylpiperazine Binding Sites of D2 Dopaminergic Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Guide to the Synthesis of N-Arylpiperazines and Their Key Intermediates

Abstract

The N-arylpiperazine scaffold is a cornerstone of modern medicinal chemistry, integral to a vast array of pharmaceuticals targeting conditions from central nervous system disorders to oncology.[1][2] Its prevalence stems from the unique physicochemical and pharmacological properties imparted by the piperazine ring, which often serves as a critical pharmacophore engaging with biological targets.[2][3] This technical guide provides an in-depth exploration of the principal synthetic strategies for constructing N-arylpiperazines, with a focus on the underlying mechanisms, practical experimental considerations, and the synthesis of crucial intermediates. It is intended for researchers, chemists, and drug development professionals seeking to leverage this privileged scaffold in their work. We will dissect three major synthetic approaches: Palladium-catalyzed Buchwald-Hartwig amination, classic Ullmann condensation, and Nucleophilic Aromatic Substitution (SNAr), offering detailed protocols and field-proven insights to navigate the complexities of each method.

Introduction: The Privileged N-Arylpiperazine Scaffold

The piperazine heterocycle, a six-membered ring with two opposing nitrogen atoms, is a recurring motif in a multitude of approved drugs.[2][4][5] When one of these nitrogens is appended to an aromatic system, the resulting N-arylpiperazine structure gains a unique conformational rigidity and basicity that is highly favorable for molecular recognition. This structural unit is found in blockbuster drugs such as Aripiprazole (antipsychotic), Imatinib (anticancer), and Sildenafil (vasodilator). The N-arylpiperazine moiety often facilitates key interactions with receptors, such as an ionic bond between the protonated piperazine nitrogen and acidic residues (e.g., Aspartate) in the target protein.[1][2]

The synthetic challenge lies in the efficient and selective formation of the C(aryl)-N(piperazine) bond. Furthermore, as most applications require further functionalization of the second piperazine nitrogen, the synthesis of mono-protected piperazine intermediates is a critical prerequisite. This guide will illuminate the pathways to achieve these objectives with precision and control.

Core Synthetic Strategies for N-Arylation

The formation of the N-arylpiperazine linkage can be broadly categorized into three dominant methodologies, each with distinct advantages and limitations. The choice of method is often dictated by the electronic nature of the aryl partner, steric hindrance, desired scale, and cost considerations.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig cross-coupling reaction represents the modern gold standard for C-N bond formation. It offers exceptional functional group tolerance, broad substrate scope (including electron-rich and electron-poor aryl halides/triflates), and typically proceeds under milder conditions than classical methods.

Mechanism & Causality: The reaction operates via a catalytic cycle involving a Palladium(0) species. The key steps are:

-

Oxidative Addition: The Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.

-

Ligand Exchange/Amine Coordination: The piperazine coordinates to the Pd(II) center.

-

Deprotonation: A base removes a proton from the coordinated piperazine nitrogen, forming a palladium amide complex. This step is often crucial for regenerating the catalyst and driving the reaction forward. The choice of base (e.g., NaOt-Bu, Cs2CO3) is critical and depends on the pKa of the amine and the stability of the catalyst.

-

Reductive Elimination: The aryl group and the piperazine nitrogen couple and are eliminated from the palladium center, forming the desired N-arylpiperazine product and regenerating the Pd(0) catalyst.

The choice of phosphine ligand is paramount to the success of the reaction. Bulky, electron-rich ligands (e.g., XPhos, RuPhos, BrettPhos) stabilize the palladium catalyst, promote oxidative addition, and facilitate the final reductive elimination step.

Diagram: Catalytic Cycle of Buchwald-Hartwig Amination

Caption: Buchwald-Hartwig catalytic cycle for N-arylpiperazine synthesis.

Field-Proven Protocol: Synthesis of 1-(4-methoxyphenyl)piperazine

-

Reactor Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (1.4 equivalents).

-

Reagent Addition: Add 1-bromo-4-methoxybenzene (1.0 equivalent) and mono-Boc-piperazine (1.2 equivalents).

-

Solvent: Add anhydrous toluene (approx. 0.1 M concentration relative to the aryl halide).

-

Reaction: Stir the mixture at 100 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-